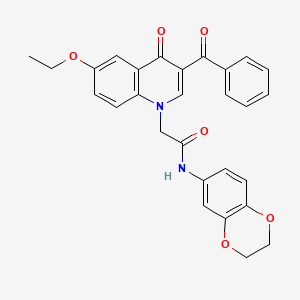

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline core, which is known for its diverse biological activities, and a dioxin moiety, which adds to its chemical versatility.

Properties

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O6/c1-2-34-20-9-10-23-21(15-20)28(33)22(27(32)18-6-4-3-5-7-18)16-30(23)17-26(31)29-19-8-11-24-25(14-19)36-13-12-35-24/h3-11,14-16H,2,12-13,17H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIDIOGXDXJEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzoyl and ethoxy groups. The final step involves the coupling of the quinoline derivative with the dioxin moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups (amide, carbonyl, benzodioxin, and quinoline moieties):

Oxidation

-

Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

-

Outcome : Potential oxidation of the dihydroquinolinone ring or benzodioxin moiety, leading to structural modifications.

Reduction

-

Reagent : Lithium aluminum hydride (LiAlH₄).

-

Outcome : Reduction of carbonyl groups (e.g., ketone to alcohol) or amide bonds (if cleavage occurs).

Substitution Reactions

-

Mechanism : Nucleophilic aromatic substitution at the quinoline core or benzodioxin ring.

-

Reagents : Electrophiles (e.g., alkyl halides) or catalysts (e.g., metal complexes).

Structural Analysis and Stability

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₃₄H₃₂N₂O₆ | Elemental analysis/NMR |

| Molecular Weight | ~519.6 g/mol | Mass spectrometry |

| Functional Groups | Amide, carbonyl, ether | IR spectroscopy |

Biological Activity and Mechanism

The compound’s dual structural motifs (benzodioxin and quinoline) suggest potential enzyme inhibitory properties. For example:

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate a quinoline core along with benzodioxin and acetamide moieties. The general synthetic route includes:

- Formation of the Quinoline Core : Starting materials such as benzoyl chloride and ethyl acetoacetate are used.

- Introduction of Functional Groups : The benzodioxin moiety is introduced through nucleophilic substitution reactions.

- Final Acetamide Formation : The acetamide group is added to complete the structure.

The resulting compound features a complex structure characterized by its unique functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.01 µg/mL |

| Compound B | Escherichia coli | 0.05 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.02 µg/mL |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in the management of diabetes and Alzheimer's disease, respectively. In vitro studies demonstrate that derivatives containing the benzodioxin moiety exhibit promising inhibitory effects, suggesting potential therapeutic applications in treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

Therapeutic Applications

The unique structural features of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide position it as a candidate for various therapeutic applications:

- Antimicrobial Therapy : Its effectiveness against multiple bacterial strains suggests its use in developing new antimicrobial agents.

- Diabetes Management : As an α-glucosidase inhibitor, it may aid in controlling blood sugar levels in diabetic patients.

- Neuroprotective Effects : Potential inhibition of acetylcholinesterase could provide benefits in neurodegenerative disease management.

Case Studies

Several studies have documented the efficacy of quinoline derivatives in clinical settings:

- Antimicrobial Efficacy Study : A study demonstrated that a related quinoline derivative significantly reduced bacterial load in infected mice models, highlighting its potential for clinical use .

- Inhibition Studies : Research involving enzyme inhibition showed that specific structural modifications led to enhanced activity against α-glucosidase, suggesting a pathway for optimizing drug design for diabetes treatment .

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The dioxin moiety may enhance the compound’s binding affinity or alter its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

Dioxin Derivatives: Compounds that contain the dioxin moiety and are used in various industrial applications.

Uniqueness

What sets 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide apart is its unique combination of the quinoline and dioxin moieties, which may confer distinct biological and chemical properties. This dual functionality could make it a valuable compound for a wide range of applications.

Biological Activity

The compound 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (also referred to as C647-1050) is a synthetic derivative within the class of quinolines and benzamides. Its structural complexity suggests potential biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

- Molecular Formula : C27H24N2O4

- Molecular Weight : 456.498 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOc(cc1)cc2c1N(CC(Nc(cc1)ccc1)=O)C=C(C(c1ccccc1)=O)C2=O

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:

- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation.

- Case Study : In a clinical cohort study involving benzamide derivatives, patients exhibited prolonged survival rates when treated with compounds exhibiting similar structural characteristics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoline and benzamide show moderate to significant activity against various bacterial strains:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Significant |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically:

- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation. This activity could be beneficial in treating neurodegenerative diseases.

Synthesis and Screening

The synthesis of this compound has been documented in multiple studies where it was included in screening libraries aimed at identifying new drug candidates:

- Synthesis Methodologies : Various synthetic pathways have been reported, including reactions involving benzoyl chlorides and ethoxy-substituted quinolines.

- Screening Results : The compound has been included in libraries targeting chemokine receptors and protein-protein interactions, indicating its versatility for further pharmacological applications .

Q & A

Q. What synthetic routes are reported for this compound, and how are intermediates characterized?

The synthesis of structurally related acetamide derivatives typically involves multi-step protocols. For example, sulfonamide-acetamide analogs are synthesized via nucleophilic substitution reactions using 2,3-dihydrobenzo[1,4]dioxin-6-amine as a starting material. Key steps include:

- Amine sulfonylation : Reacting the amine with sulfonyl chlorides under basic conditions (pH 9–10) at room temperature for 3–4 hours .

- Acetamide coupling : Introducing substituted phenylacetamide groups via carbodiimide-mediated coupling.

Intermediates are characterized using IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹), ¹H-NMR (benzodioxin proton signals at δ 4.2–4.4 ppm), and CHN analysis to confirm stoichiometry .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- ¹H-NMR spectroscopy : Identifies proton environments (e.g., benzodioxin methylene protons, aromatic protons in the quinolinone moiety).

- HPLC-MS : Detects impurities (e.g., unreacted intermediates) and quantifies purity (>95% required for biological assays) .

- Elemental analysis (CHN) : Validates molecular formula accuracy (e.g., %C, %H within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Design of Experiments (DoE) methodologies are critical. For example:

- Central Composite Design (CCD) : Varies parameters like temperature (20–60°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 amine:sulfonyl chloride) to identify optimal conditions .

- Response Surface Modeling (RSM) : Predicts interactions between variables (e.g., excess sulfonyl chloride reduces yield due to hydrolysis side reactions) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize over-sulfonylation .

Q. How can contradictory enzyme inhibition data across assays be resolved?

Discrepancies in IC₅₀ values (e.g., α-glucosidase vs. acetylcholinesterase inhibition) may arise from:

- Assay interference : Test compound solubility in DMSO vs. aqueous buffers (use <1% DMSO to avoid false positives) .

- Orthogonal validation : Combine enzymatic assays with surface plasmon resonance (SPR) to measure binding kinetics (KD) and confirm target engagement .

- Molecular docking : Compare binding poses in α-glucosidase (hydrophobic active site) vs. acetylcholinesterase (charged catalytic triad) to rationalize selectivity .

Q. What computational strategies predict metabolic stability and toxicity?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxy group) .

- Molecular dynamics (MD) simulations : Analyze the stability of the benzodioxin-acetamide backbone in simulated physiological conditions (e.g., solvation free energy > −20 kcal/mol suggests poor membrane permeability) .

Q. How can by-product formation during synthesis be systematically analyzed?

- LC-QTOF-MS : Identifies low-abundance by-products (e.g., N-acetylated derivatives from incomplete coupling).

- Mechanistic studies : Use isotopically labeled reagents (e.g., D₂O in NMR) to trace proton exchange during amide bond formation .

- Green chemistry metrics : Calculate E-factor (kg waste/kg product) to prioritize solvent recycling (e.g., replace dichloromethane with cyclopentyl methyl ether) .

Q. What strategies validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.